molecular formula C19H21FN2O5S B10880843 (3,4-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone

(3,4-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10880843
M. Wt: 408.4 g/mol
InChI Key: LXTRSEMJAYESTO-UHFFFAOYSA-N
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Description

(3,4-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of methoxy, fluorophenyl, and sulfonyl groups attached to a piperazine ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,4-dimethoxyphenyl and 4-fluorophenyl sulfonyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinones, sulfides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,4-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)piperazine
  • (4-Fluorophenyl)sulfonyl chloride
  • (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Uniqueness

(3,4-DIMETHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H21FN2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H21FN2O5S/c1-26-17-8-3-14(13-18(17)27-2)19(23)21-9-11-22(12-10-21)28(24,25)16-6-4-15(20)5-7-16/h3-8,13H,9-12H2,1-2H3

InChI Key

LXTRSEMJAYESTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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